molecular formula C23H21N3O4S2 B2562428 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-44-9

3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2562428
CAS RN: 900005-44-9
M. Wt: 467.56
InChI Key: YONKCFKNSRGHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methoxybenzo[d]thiazol-2-yl group, and a pyridin-2-ylmethyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The presence of a benzamide group indicates a potential for hydrogen bonding, while the ethylsulfonyl and methoxy groups may contribute to its overall polarity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis, while the ethylsulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Anticancer Properties

Compounds with structural similarities to 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have been synthesized and evaluated for their anticancer activities. Co(II) complexes of related sulfonyl-substituted compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines (MCF 7), highlighting their potential as anticancer agents. The structures of these complexes were confirmed through various analytical methods, and their anticancer efficacy was assessed through in vitro studies (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antifungal Action

Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds structurally related to the chemical , has shown promising antimicrobial and antifungal activities. This suggests their use in combating infectious diseases. The synthesized compounds were effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, indicating their broad-spectrum antimicrobial potential (Sych et al., 2019).

Fluorescence Properties

The fluorescence properties of Co(II) complexes derived from related compounds have been studied, indicating potential applications in materials science and bioimaging. These complexes exhibited fluorescence quenching with alizarin dye, suggesting their use in the development of fluorescent probes or materials (Vellaiswamy & Ramaswamy, 2017).

Drug Development and Molecular Docking

Sulfonyl-substituted benzamides, including those structurally related to the chemical , have been investigated for their potential as drug candidates against various diseases. Molecular docking studies of these compounds have shown significant binding affinities to target proteins, indicating their promise in the development of new therapeutic agents. Theoretical investigations and computational calculations have been employed to understand the reactivity and interaction mechanisms of these compounds with biological targets (Fahim & Ismael, 2021).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-32(28,29)19-9-6-7-16(13-19)22(27)26(15-17-8-4-5-12-24-17)23-25-20-14-18(30-2)10-11-21(20)31-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONKCFKNSRGHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.